![molecular formula C24H18N6O3 B2726408 methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 923147-77-7](/img/structure/B2726408.png)

methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

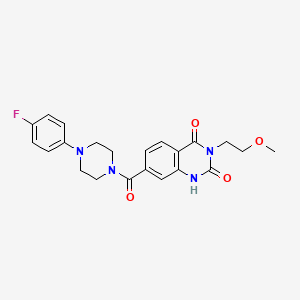

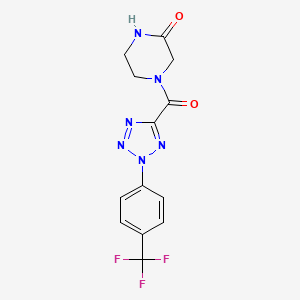

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a tetrazolo[1,5-a]pyrimidine ring, and a chromeno[4,3-d] ring, all of which are heterocyclic structures. These structures are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings and the subsequent introduction of the methyl benzoate group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The presence of nitrogen in the pyridine and tetrazolo[1,5-a]pyrimidine rings would likely result in these rings being aromatic. The oxygen in the chromeno[4,3-d] ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and tetrazolo[1,5-a]pyrimidine rings, as well as the ester group attached to the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar, and therefore poorly soluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces present .Applications De Recherche Scientifique

Anticancer Activities

- Chromeno[4,3-b]pyridine derivatives, closely related to the compound , have shown promise in breast cancer treatment. These compounds exhibit significant interaction with cancer cell lines due to the presence of the oxolone moiety (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

- Novel 7-hydroxy-8-methyl-coumarins, structurally similar to the mentioned compound, demonstrated notable antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

Synthesis and Applications in Drug Design

- The synthesis of pyrimidine, 4H-3,1-benzoxazin-4-one, and related derivatives, which are structurally similar to the compound, has been described for potential applications in drug development (Ammar, Bondock, & Al-Sehemi, 2011).

- The discovery of a specific PDE9A inhibitor, which shares structural similarities with the compound, demonstrates the utility of such derivatives in developing treatments for cognitive disorders (Verhoest et al., 2012).

Antibacterial and Antifungal Properties

- Synthesized derivatives of chromen-2-ones, related to the compound, displayed significant antibacterial activities against various microorganisms, suggesting potential for the development of new antibacterial agents (Hoti et al., 2021).

- Benzochromeno derivatives, structurally related, have been synthesized and evaluated for antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Mohamed & Abd el-Wahab, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

Compounds with similar structures have been shown to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target protein, leading to a disruption in the signal transduction cascades they regulate .

Biochemical Pathways

For instance, they can disrupt signal transduction cascades, leading to a decrease in the proliferation of cancer cells and an increase in programmed cell death or apoptosis .

Result of Action

Similar compounds have been shown to have significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can prevent the formation of new blood vessels, thereby inhibiting the growth of tumors. DNA cleavage can lead to the disruption of DNA replication, further inhibiting the proliferation of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O3/c1-32-23(31)15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)33-22)26-24-27-28-29-30(24)21(19)16-5-4-12-25-13-16/h2-13,21-22H,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIAYEKPUPWIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2726346.png)